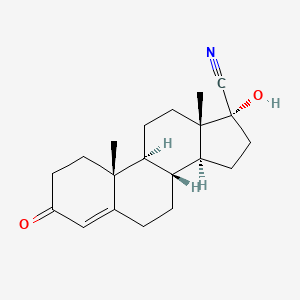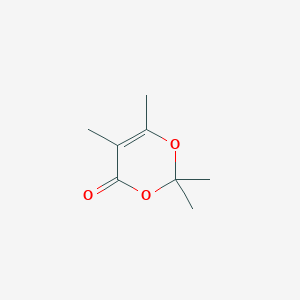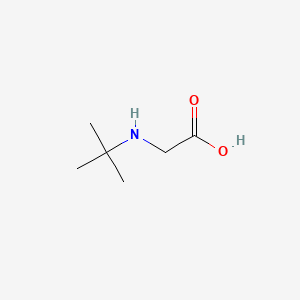
1-(4-乙酰基苯基)哌嗪
描述
1-(4-Acetylphenyl)piperazine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Acetylphenyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109890. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Acetylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Acetylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:哌嗪衍生物的合成
1-(4-乙酰基苯基)哌嗪: 在药物化学中发挥着重要作用,因为它存在于各种药物中。 它是哌嗪衍生物合成的关键成分,哌嗪衍生物在具有抗焦虑、抗病毒、心脏保护、抗癌和抗抑郁作用的药物中普遍存在 。 哌嗪环的 C–H 官能化是最近的一项进展,它允许创造各种结构复杂的含哌嗪药物 .
神经科学:神经药理学药物
在神经科学中,1-(4-乙酰基苯基)哌嗪 衍生物因其潜在的神经药理学作用而被探索。 哌嗪结构通常存在于与中枢神经系统受体相互作用的分子中,影响神经递质活性,并为神经系统疾病提供治疗益处 .
心脏病学:心血管药物开发
哌嗪部分被纳入心血管药物,因为它对心脏和血管具有有益作用。 它存在于三甲双酮和雷诺嗪等药物中,这些药物用于治疗心绞痛和其他心脏病。 哌嗪衍生物的合成有助于开发新的心脏保护药物 .
肿瘤学:抗癌研究
在肿瘤学中,1-(4-乙酰基苯基)哌嗪 用于抗癌药物的设计。 它的衍生物正在研究其抑制癌细胞生长和增殖的潜力。 该化合物可被官能化,从而允许创建可与特定癌症相关受体相互作用的靶向疗法 .
药代动力学:药物吸收和分布
1-(4-乙酰基苯基)哌嗪 衍生物的结构特征影响它们的药代动力学特征。 这些化合物可以作为氢键供体/受体,提高水溶性和生物利用度,这是药物吸收和分布的关键因素 .
药物设计:药效团的支架
1-(4-乙酰基苯基)哌嗪: 在药物设计中用作支架,允许药效团定位以与生物靶点最佳相互作用。 这种结构作用对于开发新药至关重要,因为它影响分子的理化性质和治疗功效 .
作用机制
Target of Action
1-(4-Acetylphenyl)piperazine is a derivative of piperazine, which is known to have a wide range of biological and pharmaceutical activity . The primary targets of piperazine compounds are parasites, where they mediate their anthelmintic action by generally paralyzing the parasites . .
Mode of Action
It is known that piperazine compounds, including 1-(4-acetylphenyl)piperazine, act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
It is known that piperazine compounds can affect the gabaergic system, which plays a crucial role in the nervous system
Pharmacokinetics
It is known that piperazine compounds are rapidly absorbed and partly oxidized upon entry into the systemic circulation
Result of Action
It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism
Action Environment
It is known that the efficacy of piperazine compounds can be influenced by factors such as the presence of other drugs, the physiological state of the host, and the susceptibility of the parasites
生化分析
Biochemical Properties
Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some piperazine compounds have been found to inhibit acetylcholinesterase, an enzyme that plays a crucial role in nerve signal transmission
Cellular Effects
Some piperazine derivatives have been found to have cytotoxic effects on certain cancer cells
Molecular Mechanism
Some piperazine compounds are known to act as reversible inhibitors of acetylcholinesterase . This suggests that 1-(4-Acetylphenyl)piperazine may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of 1-(4-Acetylphenyl)piperazine at different dosages in animal models are not well-studied. Piperazine compounds are generally well-tolerated in animals. In dogs and cats, single oral doses of ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms
属性
IUPAC Name |
1-(4-piperazin-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10(15)11-2-4-12(5-3-11)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXVKKBJROCIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199584 | |
| Record name | Piperazin-4-ylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51639-48-6 | |
| Record name | 1-(4-Acetylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51639-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazin-4-ylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051639486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51639-48-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperazin-4-ylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazin-4-ylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1583596.png)








